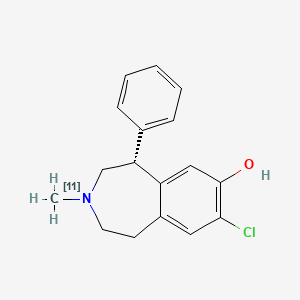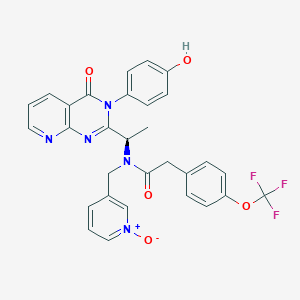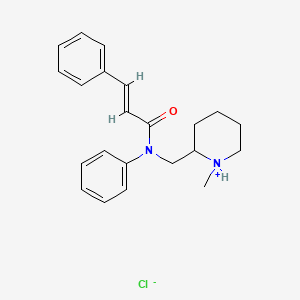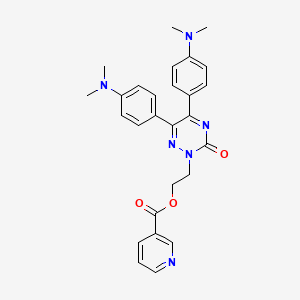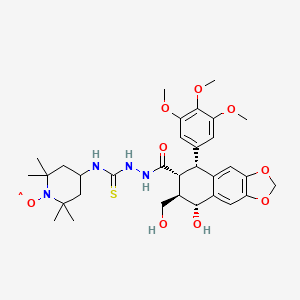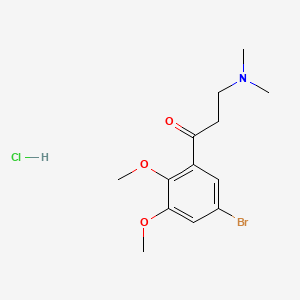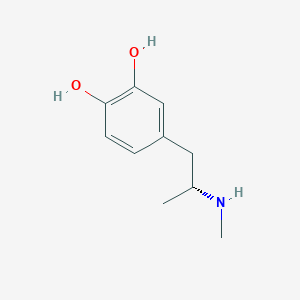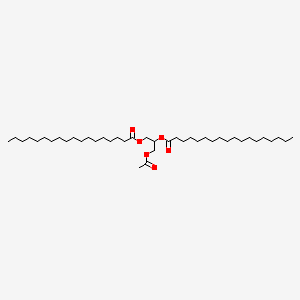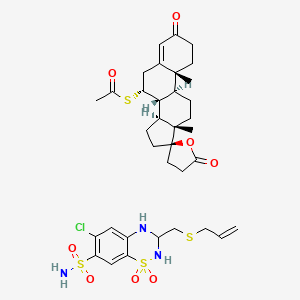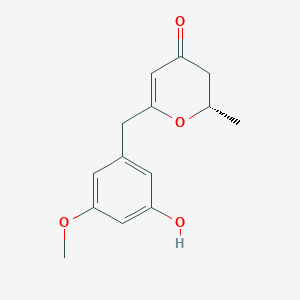
Citreovirenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Citreovirenone is typically isolated from the mycelium of Penicillium citreo-viride . The isolation process involves culturing the fungus and then extracting the metabolites using organic solvents. The structure of this compound is elucidated based on spectral data and chemical evidence . While specific synthetic routes and industrial production methods are not extensively documented, the isolation from natural sources remains the primary method of obtaining this compound.
Chemical Reactions Analysis
Citreovirenone, as a methoxyphenol, can undergo various chemical reactions typical of phenolic compounds. These reactions include:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can direct the substitution to ortho and para positions on the benzene ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of methoxyphenols and their derivatives.
Biology: The biological activity of citreovirenone and its derivatives can be explored for potential antimicrobial or antifungal properties.
Medicine: Research into the pharmacological effects of this compound could lead to the development of new therapeutic agents.
Industry: this compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The specific mechanism of action of citreovirenone is not well-documented. as a methoxyphenol, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would depend on the specific biological context in which this compound is studied.
Comparison with Similar Compounds
Citreovirenone can be compared with other methoxyphenols such as guaiacol and vanillin. These compounds share the methoxyphenol structure but differ in their specific substituents and functional groups. This compound is unique due to its specific structure and the natural source from which it is isolated. Similar compounds include:
Guaiacol: A methoxyphenol with a methoxy group at the ortho position relative to the hydroxyl group.
Vanillin: A methoxyphenol with an aldehyde group at the para position relative to the hydroxyl group.
These comparisons highlight the structural diversity within the methoxyphenol class and the unique properties of this compound.
Properties
CAS No. |
103955-68-6 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(2S)-6-[(3-hydroxy-5-methoxyphenyl)methyl]-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C14H16O4/c1-9-3-11(15)8-14(18-9)6-10-4-12(16)7-13(5-10)17-2/h4-5,7-9,16H,3,6H2,1-2H3/t9-/m0/s1 |
InChI Key |
WMCPLZDBHVOXCJ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |
Canonical SMILES |
CC1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


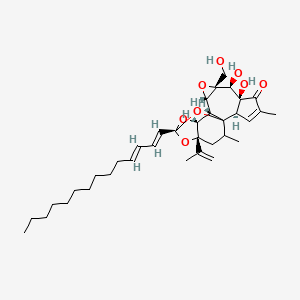
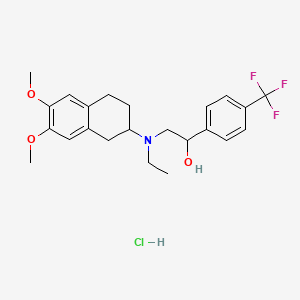
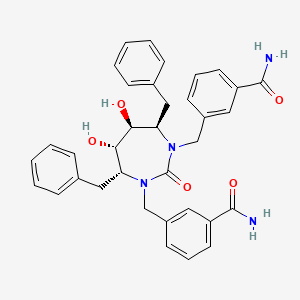
![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
